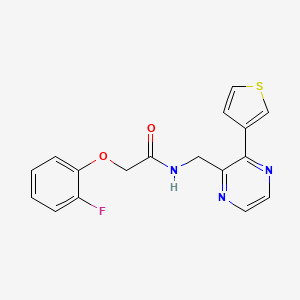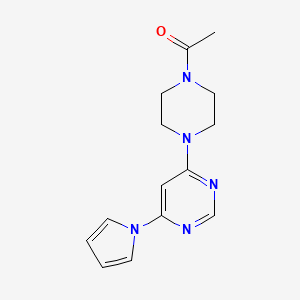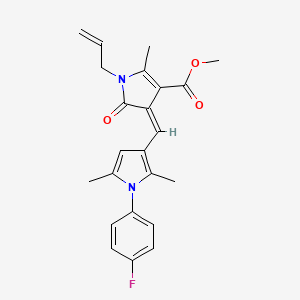![molecular formula C15H21N3O B3019662 N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415583-98-9](/img/structure/B3019662.png)
N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. The unique mechanism of action of CX-5461 makes it a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and ultimately to cell death in cancer cells. The unique mechanism of action of CX-5461 makes it a promising candidate for cancer treatment, as it targets a process that is essential for cancer cell survival.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects in scientific research. It can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. CX-5461 has also been shown to decrease the levels of ribosomal RNA and protein synthesis in cancer cells. In addition, CX-5461 can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CX-5461 has several advantages for lab experiments. It is a selective inhibitor of RNA polymerase I transcription, which makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. CX-5461 has also been shown to be effective against a wide range of cancer types, which makes it a promising candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be challenging and time-consuming. In addition, CX-5461 has some toxicity and off-target effects, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for the scientific research on CX-5461. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of CX-5461 and to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of CX-5461 involves several steps, starting with the reaction of 2-cyclohexen-1-yl-ethanol with 2,4,5-trimethylpyrimidine-5-carboxylic acid. The resulting compound is then subjected to several chemical reactions, including esterification, dehydration, and acylation, to produce CX-5461. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
CX-5461 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and leukemia. CX-5461 works by inhibiting RNA polymerase I transcription, which is a critical step in the production of ribosomes. By inhibiting this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-12(2)17-10-18-14(11)15(19)16-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCCEZCJWXPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

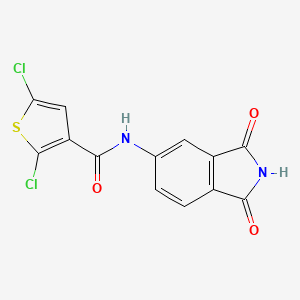
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)
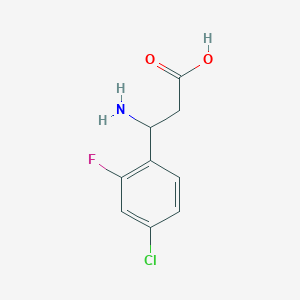

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
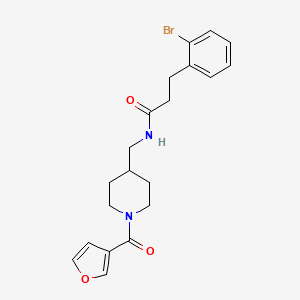


![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)
![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
